

Application Notes: DRAQ5 for Flow Cytometry Cell Cycle Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DRAQ5 dye**

Cat. No.: **B1243697**

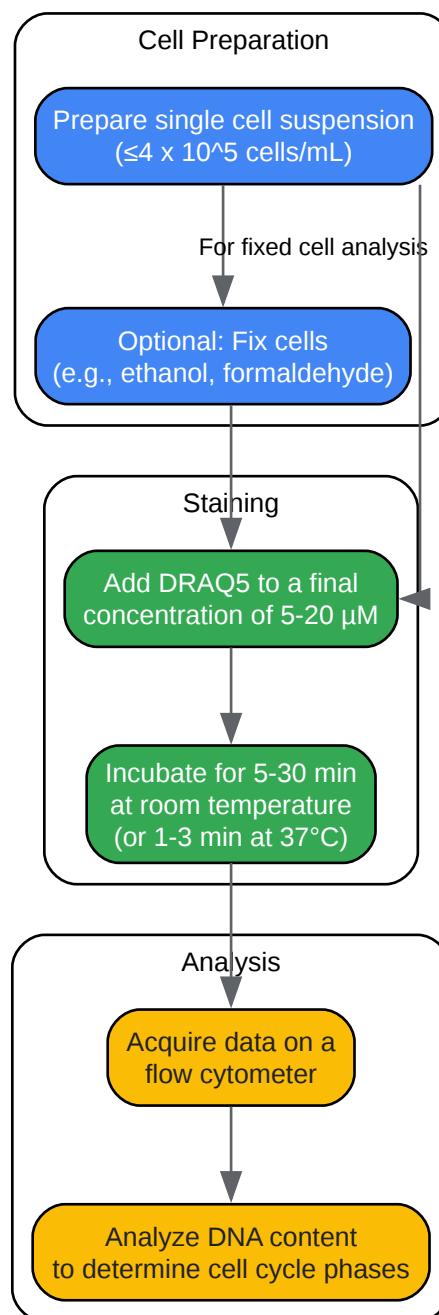
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5 is a cell-permeable, far-red fluorescent DNA dye that is highly effective for cell cycle analysis by flow cytometry.^{[1][2][3][4]} Its utility spans across various cell types, including mammalian, bacterial, and plant cells, in both live and fixed conditions.^[1] A key advantage of DRAQ5 is its stoichiometric binding to double-stranded DNA, allowing for the quantitative assessment of cellular DNA content and the discrimination of cell cycle phases (G0/G1, S, and G2/M).^{[5][6]} The far-red emission of DRAQ5 minimizes spectral overlap with commonly used fluorochromes like FITC and R-PE, thereby simplifying multicolor experimental design and eliminating the need for fluorescence compensation.^{[4][7]}

Key Advantages of DRAQ5 in Cell Cycle Analysis:


- Cell Permeability: Stains both live and fixed cells without the need for permeabilization steps.
^{[6][8]}
- Far-Red Fluorescence: Minimizes spectral overlap with other fluorochromes, enabling straightforward multicolor analysis.^[6]
- No RNase Treatment Required: DRAQ5 specifically binds to dsDNA, eliminating the need for RNase treatment to remove RNA.^[6]

- Versatility: Compatible with a wide range of buffers, media, and fixation methods.[1][9]
- Rapid Staining: Staining is rapid at room temperature and can be accelerated at 37°C.[7][10]

Experimental Workflow

The following diagram outlines the general workflow for cell cycle analysis using DRAQ5.

Experimental Workflow: DRAQ5 Cell Cycle Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart of the DRAQ5 staining protocol for cell cycle analysis.

Quantitative Data Summary

Parameter	Recommended Range	Notes
Cell Concentration	$\leq 4 \times 10^5$ cells/mL	Higher concentrations may require optimization of DRAQ5 concentration. [1] [10]
DRAQ5 Concentration	5 - 20 μ M	The optimal concentration may vary depending on the cell type and whether cells are live or fixed. [1] [3] [7] For simple gating of nucleated cells, the concentration may be reduced. [2] [10]
Incubation Time	5 - 30 minutes at Room Temperature	Staining is accelerated at 37°C, with incubation times potentially reduced to 1-3 minutes. [10] [11]
Incubation Temperature	Room Temperature or 37°C	37°C incubation can significantly shorten the required staining time. [1] [10]

Experimental Protocols

Protocol 1: Cell Cycle Analysis of Live Cells

This protocol is suitable for analyzing the cell cycle distribution of unfixed cells.

Materials:

- Single-cell suspension in a suitable buffer (e.g., PBS) or culture medium.
- DRAQ5™ (5mM stock solution)

Procedure:

- Prepare a single-cell suspension at a concentration of $\leq 4 \times 10^5$ cells/mL in a suitable buffer or culture medium.[1][10]
- Add DRAQ5 to the cell suspension to a final concentration of 5-20 μM .[1][7] Titration may be necessary to determine the optimal concentration for your specific cell type.
- Gently mix the cells and incubate for 5-30 minutes at room temperature, protected from light. [1][10] Alternatively, incubate at 37°C for 1-3 minutes.[10][11]
- The cells can be analyzed directly by flow cytometry without any washing steps.[1][10]

Protocol 2: Cell Cycle Analysis of Fixed Cells

This protocol is for analyzing the cell cycle of cells that have been previously fixed. Most common fixation methods are compatible with DRAQ5.[1]

Materials:

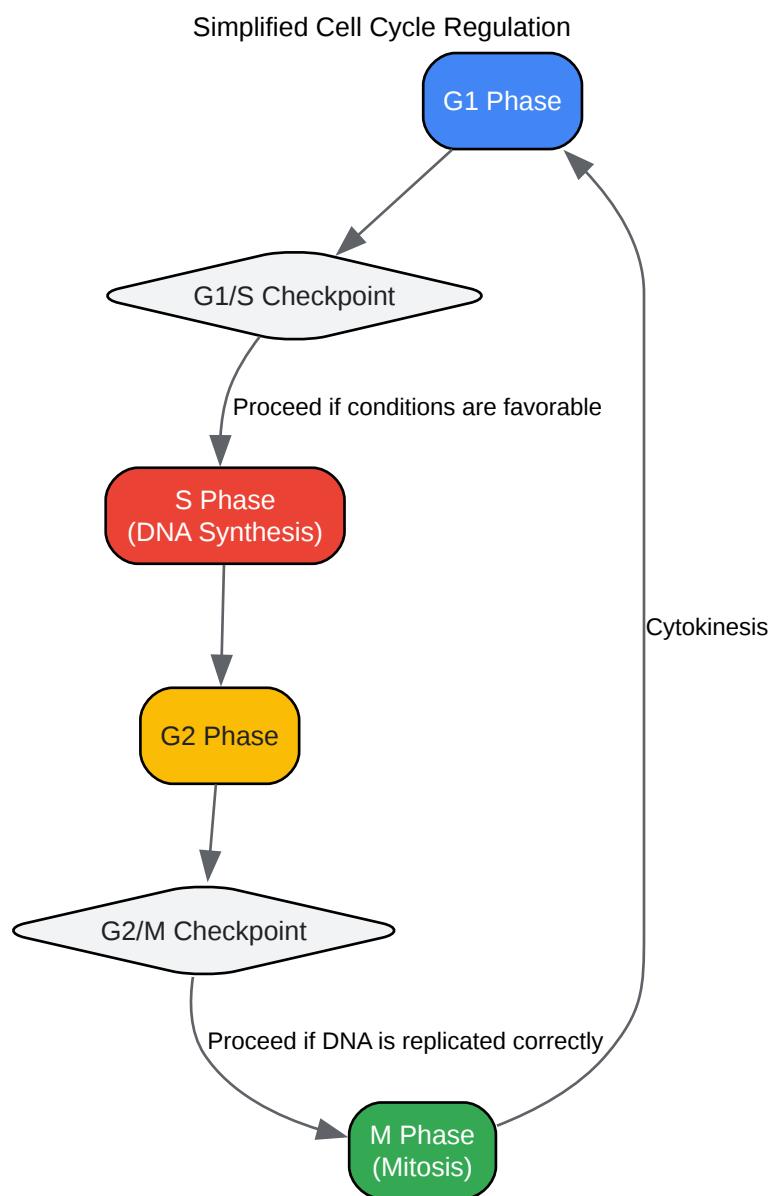
- Fixed single-cell suspension
- DRAQ5™ (5mM stock solution)
- PBS or other suitable buffer

Procedure:

- Prepare a single-cell suspension and fix the cells using your standard laboratory protocol (e.g., 70% ethanol or 4% formaldehyde).
- Wash the fixed cells with PBS to remove the fixative.
- Resuspend the cells in PBS at a concentration of $\leq 4 \times 10^5$ cells/mL.
- Add DRAQ5 to the cell suspension to a final concentration of 5-20 μM .[3]
- Gently mix and incubate for 5-30 minutes at room temperature, protected from light.[1]

- Analyze the cells by flow cytometry. No washing step is required after DRAQ5 staining.[12]

Instrumentation and Data Analysis


Excitation and Emission:

DRAQ5 can be excited by various laser lines, including 488 nm, 561 nm, 633 nm, and 647 nm. [7][11] While the optimal excitation is at 646 nm, the 488 nm laser line, common on most cytometers, can be used effectively.[1][10] The emission is collected in the far-red region of the spectrum, typically using a longpass filter such as 695LP, 715LP, or 780LP.[1][10]

Data Analysis:

The data acquired from the flow cytometer will be a histogram of cell counts versus DRAQ5 fluorescence intensity. This histogram will display distinct peaks representing the G0/G1, S, and G2/M phases of the cell cycle.[5] Cell cycle analysis software can then be used to deconvolute the histogram and calculate the percentage of cells in each phase. It is important to exclude doublets from the analysis to ensure accurate results.[13]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the cell cycle phases and major checkpoints.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Poor resolution of cell cycle peaks	Incorrect flow rate.	Use the lowest flow rate setting on the cytometer to improve resolution. [14]
Cell clumps or doublets.	Ensure a single-cell suspension is prepared. Use doublet discrimination during data analysis. [13]	
Suboptimal DRAQ5 concentration.	Titrate the DRAQ5 concentration to find the optimal staining for your cell type.	
Weak or no DRAQ5 signal	Insufficient incubation time.	Increase the incubation time or perform the incubation at 37°C. [1][10]
Low DRAQ5 concentration.	Increase the DRAQ5 concentration within the recommended range.	
High background fluorescence	DRAQ5 concentration is too high.	Reduce the DRAQ5 concentration.
Inadequate washing after fixation (for fixed cells).	Ensure thorough washing of cells after fixation and before DRAQ5 staining.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 2. resources.novusbio.com [resources.novusbio.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. A novel cell permeant and far red-fluorescing DNA probe, DRAQ5, for blood cell discrimination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biostatus.com [biostatus.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. pathology.ufl.edu [pathology.ufl.edu]
- 9. selectscience.net [selectscience.net]
- 10. interchim.fr [interchim.fr]
- 11. immunologicalsciences.com [immunologicalsciences.com]
- 12. vincibiochem.it [vincibiochem.it]
- 13. biostatus.com [biostatus.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Application Notes: DRAQ5 for Flow Cytometry Cell Cycle Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243697#draq5-concentration-for-flow-cytometry-cell-cycle-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com